molecular formula C15H14N2O3 B11554655 methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11554655
M. Wt: 270.28 g/mol
InChI Key: BJGQOFUXLKQLAC-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound with a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate typically involves the condensation of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as thiourea dioxide in an aqueous medium . Another method involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyran derivatives.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-9-12(15(18)19-2)13(10-6-4-3-5-7-10)11(8-16)14(17)20-9/h3-7,13H,17H2,1-2H3

InChI Key

BJGQOFUXLKQLAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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